N-(2-Oxotetrahydrofuran-3-YL)octanamide, also known as N-octanoyl-gamma-butyrolactone (NOGB), is a synthetic molecule with applications in various fields of scientific research. Its synthesis has been reported in several publications, utilizing different methods like reductive acylation and ring-opening reactions. [, ]
Research suggests that NOGB might possess various biological activities, making it a subject of ongoing investigation. Studies have explored its potential as an:
N-Octanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone family, which are small diffusible signaling molecules crucial for quorum sensing in Gram-negative bacteria. This compound plays a significant role in regulating gene expression and coordinating collective behaviors among bacterial populations. With a molecular weight of 227.3 g/mol and the chemical formula C₁₂H₂₁NO₃, N-octanoyl-L-homoserine lactone is characterized by its octanoyl acyl chain and a homoserine lactone ring structure, allowing it to interact with specific receptors in bacterial cells .
N-Octanoyl-L-homoserine lactone exhibits notable biological activities:
The synthesis of N-octanoyl-L-homoserine lactone can be achieved through various methods:
Research on interaction studies of N-octanoyl-L-homoserine lactone has revealed:
N-Octanoyl-L-homoserine lactone shares structural similarities with other acyl-homoserine lactones. Here are some comparable compounds:
Compound Name | Acyl Chain Length | Unique Features |
---|---|---|
N-Hexanoyl-L-homoserine lactone | C6 | Shorter acyl chain; often associated with Vibrio species. |
N-Decanoyl-L-homoserine lactone | C10 | Longer acyl chain; influences different bacterial behaviors. |
N-Dodecanoyl-L-homoserine lactone | C12 | Known for its role in plant-microbe interactions. |
N-Tetradecanoyl-L-homoserine lactone | C14 | Exhibits unique signaling properties in specific bacterial strains. |
N-Octanoyl-L-homoserine lactone is unique due to its specific interaction with certain LuxR-type receptors and its ability to induce plant defense mechanisms. Its moderate acyl chain length allows it to effectively mediate quorum sensing while also being involved in plant-microbe interactions, setting it apart from other similar compounds
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